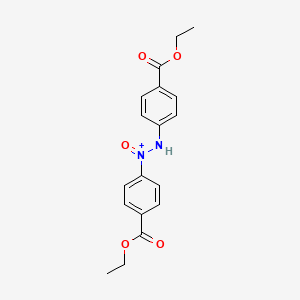![molecular formula C17H12FN3 B12505742 2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indole core, a fluorophenyl group, and a carbonitrile group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The introduction of the fluorophenyl group and the carbonitrile group can be achieved through subsequent substitution reactions and functional group transformations. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The fluorophenyl group enhances its binding properties and stability, while the carbonitrile group contributes to its reactivity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with DNA and proteins.
Comparison with Similar Compounds
2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-fluoroindole: A compound with potential antiviral and anticancer activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12FN3 |
|---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C17H12FN3/c18-13-3-1-2-11(8-13)4-5-12-6-7-14-15(10-19)17(20)21-16(14)9-12/h1-9,21H,20H2 |
InChI Key |
CGXBPMZRTMXEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=CC3=C(C=C2)C(=C(N3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


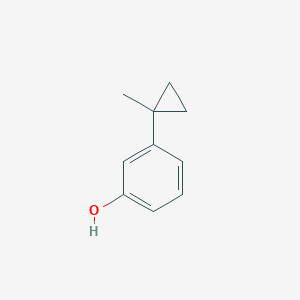
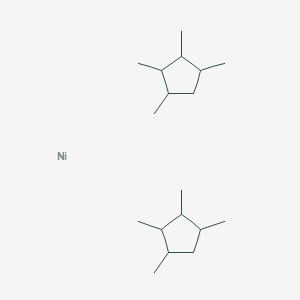

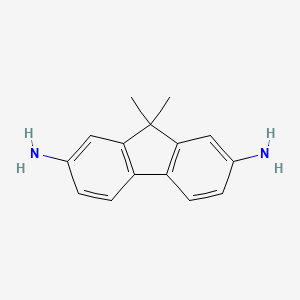
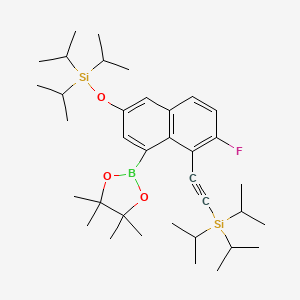
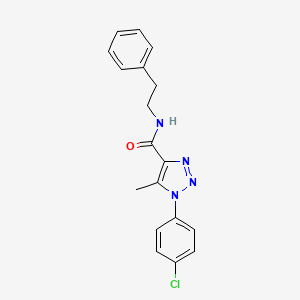

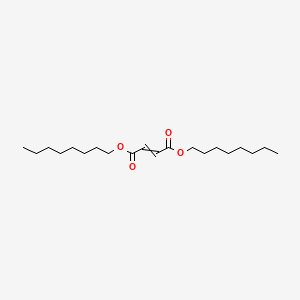
![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)

![N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
